Mequitazine
Overview
Description
Mequitazine is a compound belonging to the phenothiazine chemical class. It is primarily used as an antihistamine and anticholinergic agent. This compound is effective in treating allergies and rhinitis by blocking histamine H1 receptors, thereby providing relief from symptoms such as sneezing, watery and itchy eyes, and runny nose .
Scientific Research Applications
Mequitazine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine chemistry and its derivatives.
Biology: Investigated for its effects on histamine receptors and its potential role in modulating immune responses.
Medicine: Primarily used as an antihistamine for treating allergic conditions. It has also been studied for its potential anticholinergic effects.
Industry: Utilized in the formulation of pharmaceutical products for allergy relief.
Mechanism of Action
Target of Action
Mequitazine is a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . The primary role of these H1 receptors is to mediate the effects of histamine in the body, which include allergic reactions and inflammation .
Mode of Action
This compound binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils . Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Once released, histamine can react with local or widespread tissues through histamine receptors . This compound’s action on H1 receptors disrupts this pathway, reducing the effects of histamine.
Pharmacokinetics
It is known that the drug is administered orally . More research would be needed to fully outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The binding of this compound to H1 receptors blocks the action of histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies . This is the primary molecular and cellular effect of this compound’s action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Mequitazine competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Cellular Effects
In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine from the mast cell or basophil . This compound, by blocking the action of histamine, provides temporary relief of the negative symptoms brought on by histamine .
Molecular Mechanism
This compound binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mequitazine involves reacting a phenothiazine derivative containing lithium with 3-methane sulphonyl oxymethyl-1-aza-bicyclo (2,2,2)-octane in the presence of butyllithium . This method allows for the preparation of this compound and its laevo-gyrate isomer.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale manufacturing. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mequitazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as phenothiazine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen or sulfur atoms in the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine compounds.
Comparison with Similar Compounds
Similar Compounds
Clemizole: Another antihistamine with similar properties to mequitazine.
Quifenadine: Shares a similar precursor with this compound and exhibits comparable antihistamine activity.
Uniqueness of this compound
This compound is unique due to its dual action as both an antihistamine and anticholinergic agent. This combination of activities makes it particularly effective in treating allergic conditions with a broader range of symptoms. Additionally, this compound’s specific binding affinity for histamine H1 receptors distinguishes it from other antihistamines.
Properties
IUPAC Name |
10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDBMAJZXIPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84992-84-7 (hydrochloride) | |
Record name | Mequitazine [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023262 | |
Record name | Mequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mequitazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4), 4.01e-03 g/L | |
Record name | SID56320321 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Mequitazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mequitazine binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
Record name | Mequitazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01071 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29216-28-2 | |
Record name | Mequitazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29216-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mequitazine [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mequitazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01071 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | mequitazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mequitazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MEQUITAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y463242LY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Mequitazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130.5 °C | |
Record name | Mequitazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01071 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mequitazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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